molecular formula C21H22FN3O2S B2725231 N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide CAS No. 877632-44-5

N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2725231
CAS No.: 877632-44-5
M. Wt: 399.48
InChI Key: FBMXGNZSVUGCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The study by Başoğlu et al. (2013) describes the microwave-assisted synthesis of hybrid molecules, including compounds structurally related to the one , and investigates their antimicrobial, antilipase, and antiurease activities. This research underscores the potential of such compounds in developing new treatments targeting microbial infections and diseases associated with enzyme dysregulation (Başoğlu et al., 2013).

Neuroimaging and Receptor Studies

García et al. (2014) focus on the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs for PET tracers targeting serotonin 5-HT(1A) receptors. Their work highlights the role of fluorinated compounds in enhancing neuroimaging techniques for studying neuropsychiatric disorders (García et al., 2014).

Antimicrobial and Antibacterial Research

Ziegler et al. (1990) and Foroumadi et al. (1999) discuss the synthesis and evaluation of novel quinolone and piperazine derivatives, focusing on their antibacterial activities. These studies contribute to the understanding of how structural modifications can influence the efficacy of compounds against various bacterial strains, potentially leading to the development of new antibiotics (Ziegler et al., 1990), (Foroumadi et al., 1999).

Synthesis and Structural Analysis

The work by Balaban et al. (2008) on the synthesis, spectroscopic studies, and crystal structure of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine offers insights into the chemical and physical properties of such compounds. Understanding these characteristics is crucial for the design and development of new materials and drugs (Balaban et al., 2008).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) investigate new urea and thiourea derivatives of piperazine doped with febuxostat, assessing their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This study exemplifies the potential of piperazine derivatives in plant protection and pathogen control, offering a foundation for future agricultural and pharmaceutical applications (Reddy et al., 2013).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c22-16-5-7-17(8-6-16)24-9-11-25(12-10-24)18(19-3-1-13-27-19)15-23-21(26)20-4-2-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMXGNZSVUGCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.